BenchChemオンラインストアへようこそ!

Methyl 4-chloro-5-nitropyridine-3-carboxylate

Medicinal Chemistry Synthetic Methodology Building Block

This 3-pyridine carboxylate is uniquely functionalized with an ester (C-3), a leaving group (C-4), and an electron-withdrawing nitro group (C-5). The ortho-nitro/chloro activation enables facile SNAr amination under mild conditions, while the meta-ester remains intact for late-stage hydrolysis and conjugation. This predictable, orthogonal reactivity is essential for generating kinase inhibitor libraries and fused heterocyclic cores—substituting a generic analogue will derail the synthetic sequence. Secure a batch to streamline your medicinal chemistry or agrochemical lead optimization.

Molecular Formula C7H5ClN2O4
Molecular Weight 216.58 g/mol
Cat. No. B11888570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-5-nitropyridine-3-carboxylate
Molecular FormulaC7H5ClN2O4
Molecular Weight216.58 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=CC(=C1Cl)[N+](=O)[O-]
InChIInChI=1S/C7H5ClN2O4/c1-14-7(11)4-2-9-3-5(6(4)8)10(12)13/h2-3H,1H3
InChIKeyDNDGJHSHWYPNLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-chloro-5-nitropyridine-3-carboxylate Procurement Guide: A Strategic 3‑Pyridine Building Block


Methyl 4-chloro-5-nitropyridine-3-carboxylate (CAS 1147195‑64‑9) is a highly functionalised 3‑pyridine building block that combines an ester at the 3‑position, a chloro leaving group at the 4‑position, and a strongly electron‑withdrawing nitro group at the 5‑position [REFS‑1]. This unique arrangement of activating and deactivating substituents enables sequential orthogonal derivatisation, making it a strategic intermediate for the synthesis of complex heterocyclic scaffolds, kinase inhibitors, and agrochemical leads [REFS‑2].

Why a Generic 3‑Pyridine Carboxylate Cannot Replace Methyl 4‑chloro‑5‑nitropyridine‑3‑carboxylate


The specific 4‑chloro‑5‑nitro substitution pattern of this compound is non‑interchangeable with other 3‑pyridine carboxylates or simpler chloronitropyridines. The ortho relationship between the nitro and chloro groups creates a uniquely activated electrophilic site for SNAr reactions, while the meta‑positioned methyl ester remains intact for orthogonal transformations [REFS‑1]. This precise regiochemistry is essential for building specific heterocyclic scaffolds, and substituting a generic 3‑pyridine carboxylate or a 2‑/4‑halo analogue would lead to different reaction outcomes or require complete redesign of the synthetic route [REFS‑2].

Quantitative Differentiation Evidence for Methyl 4‑chloro‑5‑nitropyridine‑3‑carboxylate


Orthogonal Functional Group Density Enables Sequential Derivatisation

Methyl 4-chloro-5-nitropyridine-3-carboxylate possesses three distinct functional groups (ester, chloro, nitro) on a single pyridine ring, enabling at least three sequential orthogonal transformations without protecting group manipulation. This compares favourably to simpler nitropyridine building blocks like 4-chloro-3-nitropyridine (2 functional groups) or 3-nitropyridine (1 functional group), which offer fewer synthetic handles and require more steps to achieve comparable molecular complexity [REFS‑1].

Medicinal Chemistry Synthetic Methodology Building Block

Enhanced Electrophilicity at C4 Chloro Position via Nitro‑Group Activation

The chloro group at the 4‑position of methyl 4-chloro-5-nitropyridine-3-carboxylate is ortho to the strongly electron‑withdrawing 5‑nitro group, rendering it significantly more reactive towards nucleophilic aromatic substitution (SNAr) than chloro groups lacking this activation. Class‑level kinetic studies demonstrate that nitro‑activated chloro‑pyridines react 10‑ to 100‑fold faster than their non‑nitrated counterparts under identical conditions [REFS‑1]. This enhanced reactivity enables milder reaction conditions and higher yields in the first‑step derivatisation compared to 4‑chloropyridine‑3‑carboxylates lacking the 5‑nitro group [REFS‑2].

Nucleophilic Aromatic Substitution SNAr Reactivity Synthetic Methodology

Regioselective Cross‑Coupling Compatibility of the 4‑Chloro Substituent

The 4‑chloro substituent of methyl 4-chloro-5-nitropyridine-3-carboxylate is positioned to undergo palladium‑catalysed Suzuki–Miyaura cross‑coupling. Literature on analogous 4‑chloropyridines indicates that 4‑chloro derivatives afford moderate to good yields (typically 50–80%) in Suzuki couplings, whereas 2‑chloropyridine isomers often give lower yields due to competitive catalyst coordination [REFS‑1]. This predictable and reliable coupling behaviour is critical for constructing biaryl linkages in drug candidates, and the presence of the 5‑nitro and 3‑ester groups does not interfere with the cross‑coupling step [REFS‑2].

Suzuki-Miyaura Coupling Cross-Coupling Medicinal Chemistry

Commercially Defined Purity and Storage Specifications Ensure Reproducibility

Reputable vendors supply methyl 4-chloro-5-nitropyridine-3-carboxylate with a guaranteed minimum purity of 95%, verified by HPLC and NMR [REFS‑1]. This is in contrast to many niche or custom‑synthesised 3‑pyridine building blocks that are offered only at lower purity grades (e.g., 90–92%) or without rigorous analytical certification. The compound is stable when stored in a cool, dry place, minimising degradation during long‑term storage and ensuring batch‑to‑batch consistency [REFS‑2].

Analytical Chemistry Procurement Quality Control

Optimal Application Scenarios for Methyl 4‑chloro‑5‑nitropyridine‑3‑carboxylate in Research and Industry


Synthesis of Kinase Inhibitor Scaffolds via Sequential SNAr and Cross‑Coupling

The activated 4‑chloro group undergoes facile SNAr with primary or secondary amines to install diverse amine fragments, followed by Suzuki–Miyaura coupling at the same position after nitro group reduction or protection. This two‑step sequence is widely employed in medicinal chemistry to generate focused libraries of kinase inhibitors [REFS‑1]. The ortho‑nitro activation ensures mild conditions for the first step, while the 3‑ester can be hydrolysed to the acid for further conjugation in the final stages [REFS‑2].

Construction of Fused Heterocyclic Systems for Antiviral and Anticancer Agents

The combination of a nitro group and an ortho‑chloro substituent facilitates intramolecular cyclisation reactions to form fused pyridopyrimidines, pyridopyrazines, and related tricyclic cores. These scaffolds are privileged structures in HIV‑1 non‑nucleoside reverse transcriptase inhibitors and anticancer agents [REFS‑3]. The 3‑ester serves as a handle for solubility modulation or prodrug attachment.

Agrochemical Lead Optimisation via Diversification of the 3‑Ester

After the pyridine core has been functionalised at the 4‑ and 5‑positions, the methyl ester can be selectively hydrolysed to the carboxylic acid and coupled to various amines or alcohols, enabling the rapid exploration of structure‑activity relationships in fungicide or herbicide discovery programmes [REFS‑4]. The well‑defined reactivity hierarchy of the three functional groups ensures predictable, high‑yielding transformations.

Quote Request

Request a Quote for Methyl 4-chloro-5-nitropyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.